molecular formula C11H9ClN2O2S B13969888 5-(((5-Chloropyridin-3-yl)amino)methyl)thiophene-2-carboxylic acid CAS No. 1404456-62-7

5-(((5-Chloropyridin-3-yl)amino)methyl)thiophene-2-carboxylic acid

Cat. No.: B13969888
CAS No.: 1404456-62-7
M. Wt: 268.72 g/mol
InChI Key: WPMFRFAADWBMQT-UHFFFAOYSA-N
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Description

5-(((5-Chloropyridin-3-yl)amino)methyl)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is of particular interest due to its unique chemical structure, which combines a thiophene ring with a chloropyridine moiety, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((5-Chloropyridin-3-yl)amino)methyl)thiophene-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of alternative reagents, catalysts, and reaction conditions to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(((5-Chloropyridin-3-yl)amino)methyl)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

5-(((5-Chloropyridin-3-yl)amino)methyl)thiophene-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-(((5-Chloropyridin-3-yl)amino)methyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(((5-Chloropyridin-3-yl)amino)methyl)thiophene-2-carboxylic acid is unique due to its combination of a thiophene ring and a chloropyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1404456-62-7

Molecular Formula

C11H9ClN2O2S

Molecular Weight

268.72 g/mol

IUPAC Name

5-[[(5-chloropyridin-3-yl)amino]methyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C11H9ClN2O2S/c12-7-3-8(5-13-4-7)14-6-9-1-2-10(17-9)11(15)16/h1-5,14H,6H2,(H,15,16)

InChI Key

WPMFRFAADWBMQT-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C(=O)O)CNC2=CC(=CN=C2)Cl

Origin of Product

United States

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